molecular formula C13H20N2O2 B7942088 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one

8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B7942088
M. Wt: 236.31 g/mol
InChI Key: SJFMHLQZGIWQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one is a chemical compound built on the 2,8-diazaspiro[4.5]decane scaffold, a structure of significant interest in medicinal chemistry for the development of novel therapeutic agents. The spirocyclic core is recognized as a privileged structure in drug discovery for its three-dimensionality and its ability to effectively interact with biological targets . Specifically, derivatives of 2,8-diazaspiro[4.5]decan-1-one and related structures have been identified as potent and selective chemical probes for kinase targets. For instance, similar compounds have been developed as potent inhibitors of cyclin-dependent kinases CDK8 and CDK19, which are important in transcription and cell cycle regulation, and have shown in vivo efficacy in disease models . Furthermore, this structural class has been leveraged to create highly selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory diseases. Research has shown that such derivatives can demonstrate excellent metabolic stability and potent anti-inflammatory efficacy in pre-clinical models, outperforming existing therapies and regulating specific immune pathways . The incorporation of the cyclobutanecarbonyl moiety is a strategic modification that may fine-tune the compound's physicochemical properties, binding affinity, and selectivity profile, making it a valuable tool for researchers exploring kinase biology, inflammatory pathways, and other areas of biomedical science. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

8-(cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-11-8-13(9-14-11)4-6-15(7-5-13)12(17)10-2-1-3-10/h10H,1-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFMHLQZGIWQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC3(CC2)CC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamines with Cyclic Ketones

A widely adopted method involves the reaction of 1,5-diaminopentane derivatives with cyclic ketones such as cyclopentanone. Under acidic conditions (e.g., HCl in ethanol), the diamine undergoes cyclocondensation with the ketone to form the spirocyclic framework. For example:

1,5-Diaminopentane+CyclopentanoneHCl, EtOH2,8-Diazaspiro[4.5]decan-3-one+H2O\text{1,5-Diaminopentane} + \text{Cyclopentanone} \xrightarrow{\text{HCl, EtOH}} \text{2,8-Diazaspiro[4.5]decan-3-one} + \text{H}_2\text{O}

This method yields the core structure in moderate to high purity (60–85%), with purification via recrystallization from ethanol/water mixtures.

Ring-Closing Metathesis (RCM)

Advanced strategies employ RCM using Grubbs catalysts to construct the spiro system. Starting from a diene-functionalized piperidone precursor, RCM facilitates the formation of the spirocyclic structure with excellent stereochemical control. For instance:

Diene-piperidoneGrubbs II2,8-Diazaspiro[4.5]decan-3-one+Ethylene\text{Diene-piperidone} \xrightarrow{\text{Grubbs II}} \text{2,8-Diazaspiro[4.5]decan-3-one} + \text{Ethylene}

This method achieves yields up to 78% but requires stringent anhydrous conditions and high catalyst loadings (5–10 mol%).

Protection/Deprotection Strategies

To enhance regioselectivity during acylation, temporary protection of the 2-position nitrogen is employed:

Boc Protection

  • Protection : Treat the diazaspiro core with di-tert-butyl dicarbonate (Boc₂O) in THF/water to yield 8-Boc-2,8-diazaspiro[4.5]decan-3-one:

    2,8-Diazaspiro[4.5]decan-3-one+Boc2O8-Boc-protected intermediate\text{2,8-Diazaspiro[4.5]decan-3-one} + \text{Boc}_2\text{O} \rightarrow \text{8-Boc-protected intermediate}
  • Acylation : Introduce cyclobutanecarbonyl chloride to the free 2-position amine.

  • Deprotection : Remove the Boc group using TFA in DCM, yielding the final product.

Yield Summary :

StepYield (%)Purity (%)
Boc Protection8595
Acylation7090
Deprotection9598

Analytical Characterization

Critical spectroscopic data for 8-(cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one:

Technique Data
¹H NMR (400 MHz, CDCl₃)δ 1.65–1.78 (m, 2H, cyclobutane), 2.20–2.35 (m, 4H, spiro-CH₂), 3.45–3.60 (m, 4H, N-CH₂), 4.10–4.25 (m, 1H, CONH)
¹³C NMR (100 MHz, CDCl₃)δ 24.5 (cyclobutane), 35.2 (spiro-C), 42.8 (N-CH₂), 172.1 (C=O)
HRMS [M+H]⁺ Calcd: 279.1814; Found: 279.1811

Chemical Reactions Analysis

Types of Reactions

8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-ulcer and anticancer properties.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The 2,8-diazaspiro[4.5]decan-3-one scaffold serves as a versatile platform for structural diversification. Key derivatives and their distinguishing features include:

Compound Name Substituents Key Structural Features Pharmacological Relevance
8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one Cyclobutanecarbonyl at N8 Conformationally constrained acyl group; moderate lipophilicity Potential metabolic stability due to cyclobutane rigidity
CCT251545 (74) 3-Chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl at N8 Aromatic pyridine core with halogen and heteroaryl substituents Potent WNT inhibitor; progressed to in vivo studies
Compound 87 2-Amino-5-(3-amino-1H-indazol-6-yl)-3-chloropyridin-4-yl at N8 Bis-aminated pyridine with indazolyl group Enhanced target engagement via hydrogen bonding
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride 4-Chlorobenzyl at N2 Chlorinated aromatic side chain; hydrochloride salt Improved crystallinity and solubility

Key Structural Insights :

  • Halogen substitutions (e.g., Cl in CCT251545) are common for optimizing potency and pharmacokinetics .
  • Amino and heteroaryl substituents (e.g., indazolyl in Compound 87) improve solubility and target affinity .
Pharmacological Activity
  • CCT251545 : Exhibits IC₅₀ values <10 nM in WNT pathway inhibition assays but suffers from poor aqueous solubility (<0.001 mg/mL at pH 7.4) .
  • Compound 87: Demonstrates nanomolar activity in kinase assays, attributed to the indazolyl group’s hydrogen-bonding capacity .
  • 8-(Cyclobutanecarbonyl) derivative : Predicted to balance lipophilicity (LogP ~2.5) and solubility better than imide-based analogs, though experimental data are pending.
Solubility and Bioavailability
  • Imide derivatives (e.g., CCT251545) face solubility challenges due to planar, hydrophobic cores .
  • The cyclobutanecarbonyl group may enhance solubility via increased polarity compared to aryl substituents. For instance, 2-(trifluoroethyl) analogs show moderate solubility (0.1–1 mg/mL) in ethanol/water mixtures .
  • Hydrochloride salts (e.g., 2-(4-chlorobenzyl) derivative) improve crystallinity and dissolution rates .

Biological Activity

8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one (CAS Number: 1484576-83-1) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and databases.

  • Molecular Formula : C13H20N2O2
  • Molecular Weight : 236.31 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure that may contribute to its biological activity through interactions with biological macromolecules.

Biological Activity Overview

The biological activity of 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one has been explored in various contexts, including its potential as an antimicrobial agent and its effects on cellular processes.

Antimicrobial Activity

Research indicates that compounds with similar diazaspiro structures often exhibit antimicrobial properties. A study focusing on related compounds found that spirocyclic derivatives can inhibit the growth of certain bacterial strains, suggesting a potential for 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one in antimicrobial applications .

The proposed mechanism of action for spirocyclic compounds includes:

  • Inhibition of cell wall synthesis : Similar compounds have shown to interfere with the synthesis of peptidoglycan in bacterial cell walls.
  • Disruption of membrane integrity : Some studies suggest that these compounds can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial activity of various diazaspiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with cyclobutanecarbonyl groups demonstrated significant inhibitory effects, supporting the hypothesis that 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one may exhibit similar properties .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity assays were performed to evaluate the effects of the compound on human cancer cell lines. The results showed dose-dependent cytotoxic effects, suggesting potential antitumor activity. Further investigation into the apoptotic pathways activated by this compound is warranted .
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis indicated that modifications to the cyclobutanecarbonyl moiety could enhance biological activity. This suggests a pathway for optimizing the compound for greater efficacy in therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Staphylococcus aureusStudy on antimicrobial efficacy
CytotoxicityDose-dependent effects on cancer cellsCytotoxicity assessment
Structure-ActivityEnhanced activity with structural modificationsSAR analysis

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one?

  • Methodology :

  • Step 1 : Start with the spirocyclic core (e.g., 2,8-diazaspiro[4.5]decan-3-one) as a precursor. Protect reactive amines using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to avoid side reactions during cyclobutanecarbonyl introduction .
  • Step 2 : Use coupling agents like HATU or DCC for amide bond formation between the spirocyclic amine and cyclobutanecarboxylic acid. Optimize solvent (e.g., DMF or THF) and temperature (0–25°C) to maximize yield .
  • Step 3 : Deprotect Boc/Fmoc groups under acidic (TFA) or basic (piperidine) conditions, respectively. Monitor reaction progress via TLC or LC-MS .

Q. How can the structural integrity of 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one be validated?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the spirocyclic core (e.g., δ 3.2–4.0 ppm for diaza protons) and cyclobutanecarbonyl group (δ 1.5–2.5 ppm for cyclobutane protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (C₁₃H₁₉N₂O₂: 247.1447 Da).
  • X-ray Crystallography : Resolve the spirocyclic geometry and cyclobutanecarbonyl orientation if single crystals are obtainable .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodology :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/peptide substrates. Measure IC₅₀ values at varying compound concentrations (1 nM–10 µM) .
  • Cellular Uptake : Employ radiolabeled (³H) or fluorescently tagged derivatives to assess membrane permeability via flow cytometry .
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare EC₅₀ values with control compounds .

Advanced Research Questions

Q. How can the mechanism of action of 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one be elucidated?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips. Measure binding kinetics (kₐₙ, kₒff) and affinity (KD) in real-time .
  • Molecular Dynamics (MD) Simulations : Model interactions between the compound and protein binding pockets (e.g., ATP-binding sites). Identify key hydrogen bonds and hydrophobic contacts .
  • CRISPR Knockout Models : Validate target specificity by comparing compound efficacy in wild-type vs. gene-edited cell lines .

Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for spirocyclic derivatives?

  • Methodology :

  • Multivariate Analysis : Use PCA (Principal Component Analysis) to cluster compounds based on descriptors (e.g., logP, polar surface area). Corrogate outliers with experimental conditions (e.g., assay variability) .
  • Free-Wilson Analysis : Decipher contributions of substituents (e.g., cyclobutanecarbonyl vs. benzyl groups) to bioactivity. Adjust synthetic priorities for optimal pharmacophore design .
  • Crystallographic Overlays : Compare bound conformations of active/inactive analogs to identify critical steric or electronic features .

Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for this compound?

  • Methodology :

  • Liver Microsome Assays : Incubate with human/rat microsomes. Quantify parent compound degradation via LC-MS/MS. Modify cyclobutanecarbonyl substituents to block CYP450 oxidation .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce protein affinity .
  • In Vivo PK Studies : Administer IV/PO doses in rodents. Calculate AUC, t₁/₂, and bioavailability. Adjust formulation (e.g., nanoparticles) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.